![molecular formula C11H22Si B1226034 (Triisopropylsilyl)acetylene CAS No. 89343-06-6](/img/structure/B1226034.png)
(Triisopropylsilyl)acetylene
Overview
Description
Synthesis Analysis
The synthesis of (Triisopropylsilyl)acetylene involves various methods, including the protection of acetylenes for subsequent synthetic applications. For instance, this compound has been employed as a starting material for the efficient synthesis of complex organic molecules, such as the natural product deca-4,6,8-triyn-1-ol, demonstrating its utility as a key intermediate in organic synthesis (Machado, Biavatti, & Danheiser, 2018).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography, have provided insights into the crowded nature of this compound derivatives. For example, the study of 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene showcases the impact of (triisopropylsilyl) groups on molecular crowding and stability (Hanamoto, Koga, Kawanami, Furuno, & Inanaga, 2006).
Chemical Reactions and Properties
Chemically, this compound participates in a variety of reactions, exemplified by its use in the Cadiot-Chodkiewicz cross-coupling reaction to form unsymmetrical diynes. This reaction is facilitated by bulky trialkylsilyl-protected alkynes, highlighting the compound's versatility in synthetic chemistry (Marino & Nguyen, 2002).
Physical Properties Analysis
The physical properties of this compound, such as solubility and stability, are crucial for its application in organic synthesis. Studies on the deprotection of bulky (trialkylsilyl)acetylenes with silver fluoride have revealed efficient methodologies for generating terminal acetylenes, showcasing the compound's functional group tolerance and chemoselectivity (Sanghee Kim, Bogyeong Kim, & Jinkyung In, 2009).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and role in synthesis, are highlighted by its participation in palladium-catalyzed reactions and its utility as a protective group. For instance, its use in direct alkynylation reactions underscores its significant role in forming structurally complex enynes (Yangxiong Li et al., 2015).
Scientific Research Applications
1. Deprotection of Bulky (Trialkylsilyl)acetylenes
(Triisopropylsilyl)acetylene has been used in the deprotection of bulky (trialkylsilyl)acetylenes. An efficient method for this process involves the treatment of 1-(triisopropylsilyl)acetylenes with silver fluoride, followed by hydrolysis. This method yields terminal acetylenes and is notable for its chemoselectivity and tolerance of various functional groups (Kim, Kim, & In, 2009).
2. Application in Protecting Groups
This compound has been applied as a protecting group in chemical synthesis. For instance, its reactivity and stability are comparable to those of similar compounds, aiding in chromatographic separation and purification post-reaction (Gaefke & Höger, 2008).
3. Synthesis of Diynes
In the synthesis of unsymmetrical diynes, bulky trialkylsilyl-protected alkynes like this compound are used in Cadiot-Chodkiewicz cross-coupling reactions. These reactions yield a variety of synthetically useful diynes (Marino & Nguyen, 2002).
4. Key Intermediate in Natural Product Synthesis
This compound is utilized as a key intermediate in the synthesis of certain natural products. For example, it has been used in the synthesis of deca-4,6,8-triyn-1-ol, a polyacetylene natural product (Machado, Biavatti, & Danheiser, 2018).
5. Alkynylation of Arene C–H Bonds
The alkynylation of arene C–H bonds using this compound has been developed under palladium-catalyzed oxidative conditions. This process demonstrates the effectiveness of this compound in selective alkynylation reactions (Kim, Park, & Chang, 2012).
Mechanism of Action
Target of Action
(Triisopropylsilyl)acetylene, also known as Ethynyltriisopropylsilane, is primarily used as a reagent in organic synthesis reactions . Its primary targets are α,β-unsaturated carbonyl compounds .
Mode of Action
This compound interacts with its targets through a process known as asymmetric alkynylation . This process involves the addition of this compound to α,β-unsaturated carbonyl compounds in the presence of a cobalt/Duphos catalyst . It also participates in Sonogashira coupling reactions with 1-bromo-3-iodo-5-tertbutylbenzene .
Biochemical Pathways
The asymmetric alkynylation of α,β-unsaturated carbonyl compounds and the Sonogashira coupling reaction are the key biochemical pathways affected by this compound . These reactions lead to the synthesis of β-alkynylated nitroalkanes , which are important intermediates in various chemical syntheses.
Pharmacokinetics
Its physical properties such as boiling point (50-52 °c/06 mmHg), density (0813 g/mL at 25 °C), and solubility (miscible with organic solvents) can influence its behavior in chemical reactions .
Result of Action
The primary result of this compound’s action is the formation of β-alkynylated nitroalkanes . These compounds are valuable in the field of organic chemistry for the synthesis of various complex molecules.
Safety and Hazards
(Triisopropylsilyl)acetylene is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
properties
IUPAC Name |
ethynyl-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22Si/c1-8-12(9(2)3,10(4)5)11(6)7/h1,9-11H,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGWPHUWNWRTEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#C)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370445 | |
Record name | (Triisopropylsilyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89343-06-6 | |
Record name | (Triisopropylsilyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Triisopropylsilyl)acetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethynyltris(1-methylethyl)silane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWX24P8A9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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